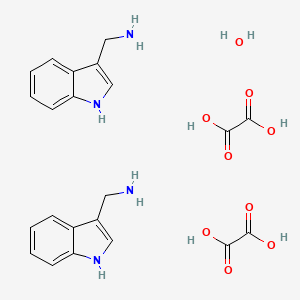

Bis((1H-indol-3-yl)methanamine) dioxalate hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bis((1H-indol-3-yl)methanamine) dioxalate hydrate is a chemical compound with the molecular formula C22H26N4O9 and a molecular weight of 490.46 g/mol This compound is known for its unique structure, which includes two indole units connected by a methanamine bridge and stabilized by dioxalate and hydrate components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis((1H-indol-3-yl)methanamine) dioxalate hydrate typically involves an electrophilic substitution reaction of indole with structurally divergent aldehydes and ketones. A green approach using taurine as a catalyst and water as a solvent under sonication conditions has been reported to be effective . This method is eco-friendly, inexpensive, and efficient, yielding the desired product in excellent yields (59-90%).

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Bis((1H-indol-3-yl)methanamine) dioxalate hydrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like water or organic solvents, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indole derivatives, while substitution reactions can produce a wide range of substituted indole compounds.

Scientific Research Applications

Bis((1H-indol-3-yl)methanamine) dioxalate hydrate has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Bis((1H-indol-3-yl)methanamine) dioxalate hydrate involves its interaction with specific molecular targets and pathways. The indole units in the compound can interact with various biological molecules, influencing cellular processes and pathways. For example, the compound may bind to proteins or enzymes, altering their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

(1H-Indol-3-yl)methanamine: A related compound with a similar indole structure but lacking the dioxalate and hydrate components.

3,3’-Bisindolylmethane: Another similar compound with two indole units connected by a methylene bridge.

Uniqueness

Bis((1H-indol-3-yl)methanamine) dioxalate hydrate is unique due to its specific structure, which includes the dioxalate and hydrate components. This structure may confer unique chemical and biological properties, making it distinct from other similar compounds.

Biological Activity

Bis((1H-indol-3-yl)methanamine) dioxalate hydrate is a compound that belongs to the indole family, which is known for its diverse biological activities. Indoles and their derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves the condensation of indole derivatives with aldehydes or ketones followed by oxalic acid treatment. This process leads to the formation of the dioxalate salt, which can be further hydrated. The structural characteristics of this compound allow it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Indole derivatives, including bis((1H-indol-3-yl)methanamine), have shown significant anticancer properties. Research indicates that compounds containing indole moieties can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms. For instance, studies have demonstrated that certain indole derivatives can arrest the cell cycle in the G2/M phase and inhibit tubulin polymerization, similar to known chemotherapeutic agents like colchicine .

Table 1: Anticancer Activity of Indole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Bis((1H-indol-3-yl)methanamine) | HeLa | 0.52 | Induces apoptosis |

| MCF-7 | 0.34 | Cell cycle arrest | |

| HT-29 | 0.86 | Inhibition of tubulin polymerization |

Antibacterial Activity

The antibacterial properties of this compound have also been explored. Studies show that indole derivatives exhibit activity against various bacterial strains, including drug-resistant ones. For example, compounds with longer hydrocarbon chains have demonstrated enhanced antibacterial activity against Gram-positive bacteria such as MRSA . The minimum inhibitory concentration (MIC) values for some derivatives were found to be as low as 0.5 µg/mL.

Table 2: Antibacterial Activity of Indole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Bis((1H-indol-3-yl)methanamine) | MRSA | 0.5 |

| Staphylococcus epidermidis | 1.0 | |

| Escherichia coli | 8.0 |

Other Biological Activities

In addition to anticancer and antibacterial effects, this compound may possess other biological activities such as anti-inflammatory and antioxidant properties. The indole nucleus is known for its ability to modulate immune responses and reduce oxidative stress, which are critical factors in various diseases.

Case Studies

Several studies have highlighted the efficacy of indole-based compounds in preclinical models:

- Induction of Apoptosis : A study reported that bis((1H-indol-3-yl)methanamine) induced apoptosis in cancer cell lines through mitochondrial pathways, suggesting its potential as a chemotherapeutic agent .

- Antibacterial Efficacy : Another investigation demonstrated significant antibacterial activity against both clinical isolates and collection strains, indicating its potential application in treating infections caused by resistant bacteria .

Properties

Molecular Formula |

C22H26N4O9 |

|---|---|

Molecular Weight |

490.5 g/mol |

IUPAC Name |

1H-indol-3-ylmethanamine;oxalic acid;hydrate |

InChI |

InChI=1S/2C9H10N2.2C2H2O4.H2O/c2*10-5-7-6-11-9-4-2-1-3-8(7)9;2*3-1(4)2(5)6;/h2*1-4,6,11H,5,10H2;2*(H,3,4)(H,5,6);1H2 |

InChI Key |

LGQAFMJDJUSZCH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CN.C1=CC=C2C(=C1)C(=CN2)CN.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.